

impact of steric hindrance from tert-butyl group on reaction kinetics

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Compound of Interest

Compound Name: 3-tert-butyl-1H-pyrazole-5-carbohydrazide

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Technical Support Center: The tert-Butyl Group and Reaction Kinetics

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues related to the steric effects of the tert-butyl group on reaction kinetics.

Frequently Asked Questions (FAQs)

FAQ 1: What is steric hindrance and why is the tert-butyl group a classic example?

Answer: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.^[1] It occurs when bulky groups physically obstruct the path of an incoming reactant, slowing down or preventing the reaction. The tert-butyl group, $-\text{C}(\text{CH}_3)_3$, is the archetypal sterically demanding group in organic chemistry.^[1] Its three methyl groups project from a central quaternary carbon, creating a large, rigid, and non-polar domain that effectively shields adjacent parts of the molecule.^{[1][2]}

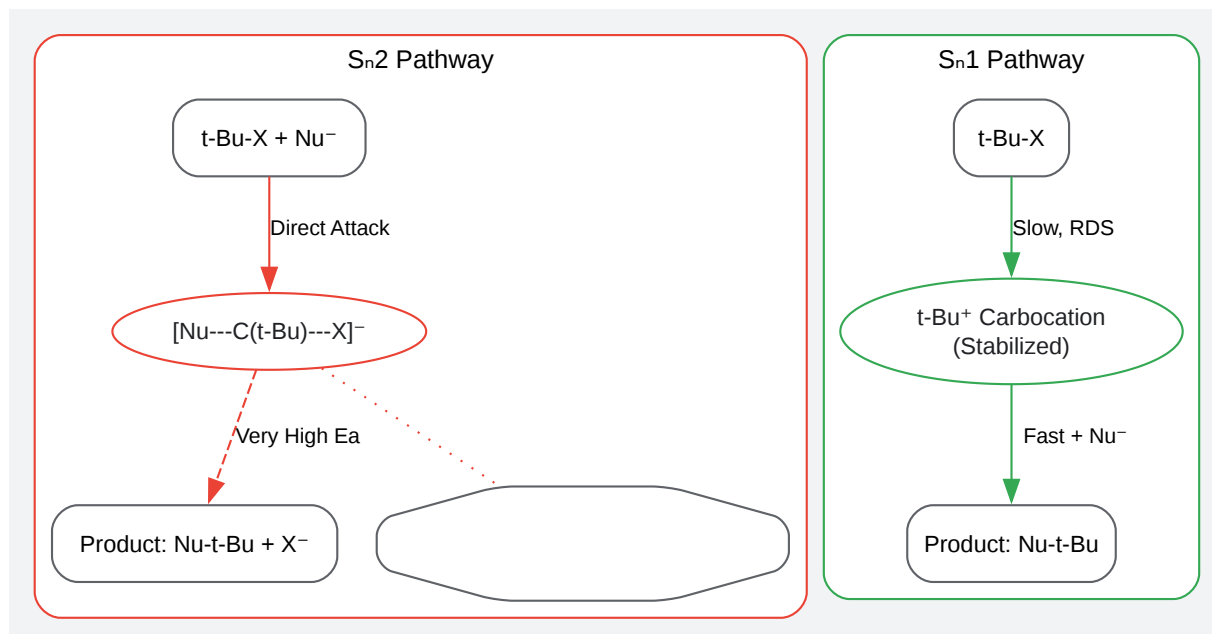
Caption: Structure of the sterically bulky tert-butyl group.

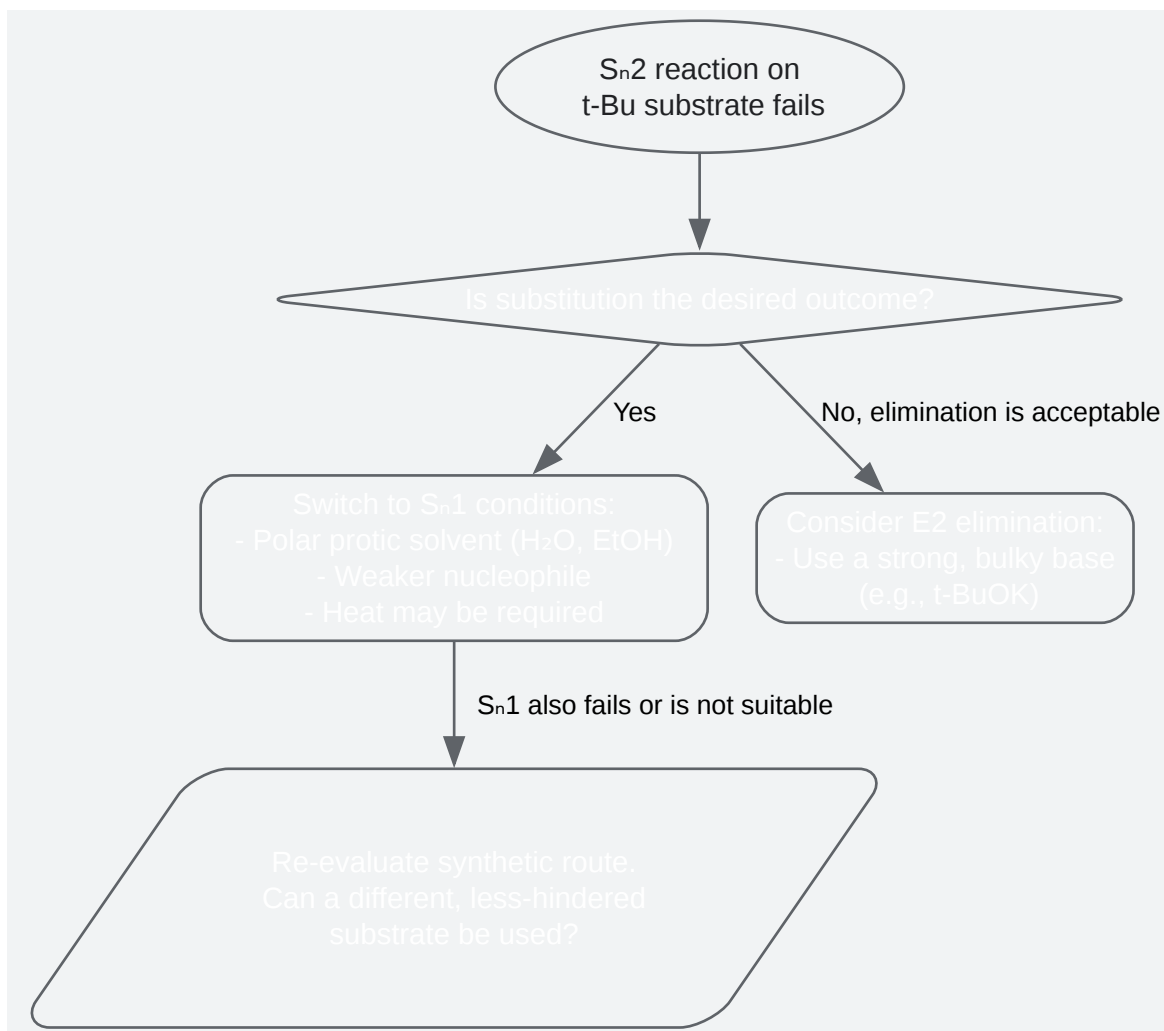
FAQ 2: How does a tert-butyl group quantitatively affect S_N1 versus S_N2 reaction rates?

Answer: The effect of a tert-butyl group is dramatically different for S_N1 and S_N2 reactions due to their distinct mechanisms.

- S_N2 Reactions: These reactions require a "backside attack" where the nucleophile approaches the carbon atom opposite to the leaving group.^[3] The bulky tert-butyl group effectively shields this pathway, leading to a significant decrease in the reaction rate.^{[1][4]} Tertiary substrates like tert-butyl halides are generally considered unreactive via the S_N2 mechanism.^{[4][5]}
- S_N1 Reactions: These reactions proceed through a carbocation intermediate. The tert-butyl group strongly stabilizes this intermediate through both inductive effects and hyperconjugation, leading to a significant increase in the reaction rate compared to less substituted substrates.^{[1][5]}

The diagram below illustrates how the tert-butyl group blocks the S_N2 pathway, forcing the reaction to proceed, if at all, through the higher-energy S_N1 pathway which involves the formation of a stable tertiary carbocation.





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